Butyl cyclopropanesulfonate
Overview
Description
Scientific Research Applications
Chemistry: Butyl cyclopropanesulfonate is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives .
Biology: In biological research, it is used to study the effects of sulfonate esters on biological systems and their potential as enzyme inhibitors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes .
Safety and Hazards
Butyl cyclopropanesulfonate is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .
Mechanism of Action
Target of Action
A compound with a similar structure, butylscopolamine, is known to bind to muscarinic m3 receptors in the gastrointestinal tract .
Mode of Action
In the case of Butylscopolamine, it prevents acetylcholine from binding to and activating the receptors, which would result in contraction of the smooth muscle . The inhibition of contraction reduces spasms and their related pain during abdominal cramping .
Biochemical Pathways
Cyclopropane biosynthesis, which involves the formation of cyclopropane rings, is a significant pathway in synthetic and pharmaceutical chemistry . Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
Butylscopolamine is known to prevent painful cramps and spasms from occurring .
Biochemical Analysis
Biochemical Properties
It is known that cyclopropane structures, which are present in Butyl cyclopropanesulfonate, attract wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of their unique structural and chemical properties .
Cellular Effects
The specific cellular effects of this compound are not well-studied. It is known that compounds with similar structures can have significant effects on cells. For example, certain compounds containing cyclopropane structures have been found to affect cell proliferation .
Molecular Mechanism
Compounds with similar structures, such as bisphosphonates, have been found to inhibit metabolic processes that require ATP, leading to cell death .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in Chloroform, Dichloromethane, and Ethyl Acetate, and it is recommended to be stored at -20° C .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Animal models are commonly used in biomedical research to study the effects of various compounds .
Metabolic Pathways
It is known that cyclopropane-containing natural products have diverse biosynthetic pathways .
Transport and Distribution
It is known that copper ions, which have similar chemical properties, are transported and distributed within cells and tissues through a highly regulated dynamic transport network .
Subcellular Localization
It is known that the subcellular localization of proteins can be predicted using deep-learning-based methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl cyclopropanesulfonate can be synthesized through the reaction of cyclopropane with butyl sulfonate under specific conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyclopropane and butyl sulfonate are reacted under optimized conditions to maximize yield and purity . The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Butyl cyclopropanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, solvents like ethanol or acetone.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopropanesulfonates.
Comparison with Similar Compounds
- Cyclopropanesulfonic acid butyl ester
- Cyclopropanesulfonic acid methyl ester
- Cyclopropanesulfonic acid ethyl ester
Comparison: Butyl cyclopropanesulfonate is unique due to its specific butyl group, which imparts distinct chemical and physical properties compared to its methyl and ethyl counterparts . The butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
butyl cyclopropanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWOTXVWXTFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440300 | |
Record name | BUTYL CYCLOPROPANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83635-12-5 | |
Record name | BUTYL CYCLOPROPANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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